molecular formula C11H21N3S B12927594 5-Nonyl-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 7271-50-3

5-Nonyl-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12927594
CAS No.: 7271-50-3
M. Wt: 227.37 g/mol
InChI Key: QEBIATYMRXSORI-UHFFFAOYSA-N
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Description

5-Nonyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a useful research compound. Its molecular formula is C11H21N3S and its molecular weight is 227.37 g/mol. The purity is usually 95%.
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Biological Activity

5-Nonyl-1,2-dihydro-3H-1,2,4-triazole-3-thione is a derivative of the triazole class known for its diverse biological activities. This compound has attracted attention due to its potential applications in medicinal chemistry, particularly in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is C11H22N4SC_{11}H_{22}N_4S. Its structure features a nonyl group attached to a triazole ring with a thione functional group. The presence of the nonyl side chain is believed to enhance its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thione exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains and fungi. In particular, this compound has been tested against common pathogens:

Pathogen Activity Reference
Escherichia coliInhibition observed
Staphylococcus aureusModerate inhibition
Candida albicansSignificant antifungal

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by disrupting cellular processes:

Cell Line Effect Reference
HeLa (cervical cancer)Induces apoptosis
MCF7 (breast cancer)Cell cycle arrest

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies have indicated that it may act as an inhibitor of certain enzymes involved in cell proliferation and survival pathways. For example:

  • Enzyme Inhibition : It has been suggested that triazole derivatives can inhibit enzymes such as cyclooxygenases and lipoxygenases.
  • Receptor Interaction : Some studies indicate interaction with GABA receptors which may contribute to its neuroprotective effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal properties against Candida tropicalis, showing significant inhibition at low concentrations (IC50 values). The results suggest that this compound could be developed into a therapeutic agent for fungal infections .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as caspase activation .

Properties

CAS No.

7271-50-3

Molecular Formula

C11H21N3S

Molecular Weight

227.37 g/mol

IUPAC Name

5-nonyl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C11H21N3S/c1-2-3-4-5-6-7-8-9-10-12-11(15)14-13-10/h2-9H2,1H3,(H2,12,13,14,15)

InChI Key

QEBIATYMRXSORI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=NC(=S)NN1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.